9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various organic solvents such as toluene and dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, cesium carbonate as a base, and solvents like toluene and dioxane. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Research: It is used in studies investigating the molecular mechanisms of various biological processes, including cell cycle regulation and apoptosis.
Industrial Applications: The compound’s unique chemical properties make it a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, that play a role in cellular processes. The compound may inhibit the activity of these targets, leading to effects such as cell cycle arrest and apoptosis in cancer cells . The exact molecular pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound shares the benzodioxole moiety but differs in its overall structure and functional groups.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Another compound with a benzodioxole ring, but with different substituents and chemical properties.
Uniqueness
9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide is unique due to its combination of a benzodioxole ring, a trifluoromethylphenyl group, and a purine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N5O4/c21-20(22,23)10-3-1-2-9(6-10)17-25-14(16(24)29)15-18(27-17)28(19(30)26-15)11-4-5-12-13(7-11)32-8-31-12/h1-7H,8H2,(H2,24,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJGYSOPGQVJOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=CC(=CC=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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